1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile
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Description
1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
- Omnirad 369 (2-dimethylamino-2-benzyl-1-(4-morpholin-4-yl-phenyl)-butan-1-one) and Omnirad 907 (2-Methyl-1-[4-(methylthio) phenyl]-2-morpholinopropan-1-one) are photoinitiators used in UV curing processes . They facilitate polymerization when exposed to UV light, leading to rapid curing of coatings, adhesives, and inks.
- 4PBZ (4-Phenyl benzophenone) is another photoinitiator that has been reclassified as a 1B Reprotoxin. However, its low solubility in certain monomer systems poses challenges .
- Researchers have synthesized derivatives of this compound, such as 5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole . These derivatives exhibit potential antimicrobial and antiviral properties .
- The crystal structure of the compound has been determined, providing insights into its molecular interactions and packing arrangements .
Photoinitiators in UV Curing Technology
Drug Development and Molecular Docking
Crystallography and Structural Analysis
Reprotoxicity Studies
properties
IUPAC Name |
1-benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-18-10-17-19(11-20(18)24-6-8-27-9-7-24)25(14-16(12-23)21(17)26)13-15-4-2-1-3-5-15/h1-5,10-11,14H,6-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSNAOQTUDKEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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